molecular formula C17H22N6O B7351010 N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Numéro de catalogue B7351010
Poids moléculaire: 326.4 g/mol
Clé InChI: MHJHAXZGUICMPJ-HIFRSBDPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-455 is a small molecule inhibitor of the enzyme bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression.

Mécanisme D'action

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide inhibits the function of BRD4, a member of the bromodomain and extraterminal (BET) family of proteins that play a critical role in the regulation of gene expression. BRD4 binds to acetylated lysine residues on histones, which are involved in the packaging of DNA into chromatin. By inhibiting the function of BRD4, this compound disrupts the expression of genes that are critical for cell growth and survival, leading to anti-tumor effects.
Biochemical and Physiological Effects
The inhibition of BRD4 by this compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest, apoptosis, and differentiation, leading to anti-tumor effects. In macrophages, this compound inhibits the expression of pro-inflammatory genes, leading to anti-inflammatory effects. In preclinical models of heart failure, this compound has been shown to improve cardiac function and reduce cardiac fibrosis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is its specificity for BRD4, which minimizes off-target effects. This compound has also been optimized for high purity and high yield, which facilitates its use in lab experiments. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can complicate its use in biological assays.

Orientations Futures

There are several potential future directions for the study of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of interest is the investigation of the combination of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, the study of the role of BRD4 in other diseases, such as neurodegenerative diseases or viral infections, may provide new insights into the potential therapeutic applications of this compound.

Méthodes De Synthèse

The synthesis of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves a series of chemical reactions that culminate in the formation of the final product. The starting material for the synthesis is 2,6-dichloropyridazine, which is reacted with 1,2-cyclopentanedione in the presence of a base to form the cyclopentyl pyridazine intermediate. The intermediate is then reacted with imidazole and pyrrolidine to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.

Applications De Recherche Scientifique

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The inhibition of BRD4 by this compound has been shown to have anti-tumor effects in preclinical models of multiple myeloma, acute myeloid leukemia, and other cancers. This compound has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes in macrophages. In addition, this compound has been shown to have cardioprotective effects in preclinical models of heart failure.

Propriétés

IUPAC Name

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c24-17(14-6-7-16(21-20-14)22-9-1-2-10-22)19-13-4-3-5-15(13)23-11-8-18-12-23/h6-8,11-13,15H,1-5,9-10H2,(H,19,24)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJHAXZGUICMPJ-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3CCCC3N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)N[C@@H]3CCC[C@@H]3N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.